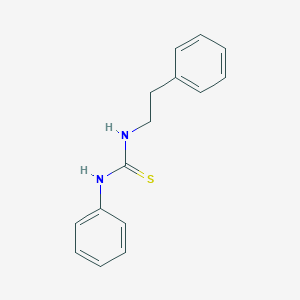

1-(beta-Phenethyl)-3-phenyl-2-thiourea

Descripción general

Descripción

1-(beta-Phenethyl)-3-phenyl-2-thiourea, otherwise known as PPTU, is a thiourea-based organic compound that has been used in a variety of scientific research applications. It is a colorless, odorless solid with a melting point of 216-218°C and a boiling point of 446°C. PPTU has been studied for its potential to act as a catalyst in organic synthesis and as a reagent for the synthesis of various organic compounds.

Aplicaciones Científicas De Investigación

Corrosion Inhibition

Phenethyl-thiourea derivatives have been evaluated for their effectiveness as corrosion inhibitors for carbon steel in acidic media. These compounds, including those similar to 1-(beta-Phenethyl)-3-phenyl-2-thiourea, show significant inhibitory effects against corrosion, acting as mixed inhibitors. The maximum anticorrosion efficiency observed was 98% for specific thiourea derivatives, demonstrating their potential as corrosion protectants in industrial applications (Valbon, 2017).

Plant Growth Regulation

Thiourea derivatives have also shown promising gibberellin-like activity, influencing plant growth positively. Specifically, certain thiourea compounds have been synthesized and tested for their ability to promote Arabidopsis thaliana hypocotyl elongation and rice germination, exhibiting higher activity than gibberellin A3 and demonstrating potential as plant growth regulators (Yang et al., 2021).

Optical Properties

Research into the structure, morphology, and optical properties of chiral phenethyl-thiourea derivatives has provided insights into their potential applications in optics. For example, compounds have been synthesized and analyzed for their crystal morphology, molecular packing, and optical effects, such as refractive indices and electro-optic coefficients, suggesting uses in electro-optic devices (Kaminsky et al., 2010).

Catalysis and Chemical Reactions

Phenethyl-thiourea derivatives have been explored as catalysts in various asymmetric chemical reactions, demonstrating their utility in organic synthesis. For instance, they have been used in asymmetric hydrosilylation reactions, offering a pathway to synthesize compounds with high enantiomeric excess, and indicating their valuable role in developing new catalytic processes (Santacruz et al., 2009).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Related compounds such as phenethyl isothiocyanate and phenethylamine have been studied for their potential for chemoprevention of cancers . In the brain, Phenethylamine regulates monoamine neurotransmission by binding to trace amine-associated receptor 1 (TAAR1) and inhibiting vesicular monoamine transporter 2 (VMAT2) in monoamine neurons .

Mode of Action

For instance, Phenethylamine in the brain regulates monoamine neurotransmission by binding to TAAR1 and inhibiting VMAT2 .

Biochemical Pathways

For instance, Phenethylamine is produced from the amino acid L-phenylalanine by the enzyme aromatic L-amino acid decarboxylase via enzymatic decarboxylation . It’s also involved in the Shikimate pathway, a metabolic pathway that synthesizes aromatic amino acids from simple sugars .

Pharmacokinetics

Related compounds such as phenethylamine are known to be rapidly absorbed from all parts of the gastrointestinal tract largely by simple diffusion into the blood .

Result of Action

Related compounds such as phenethylamine have been studied for their effects on the central nervous system, causing behavioral changes such as anxiety, aggression, euphoria, poor motion coordination, and compromised memory and linguistic proficiency .

Análisis Bioquímico

Biochemical Properties

It is known that thiourea compounds can interact with various enzymes and proteins . The nature of these interactions can vary, but they often involve the formation of hydrogen bonds or van der Waals interactions.

Cellular Effects

It has been suggested that thiourea compounds can affect cellular function by influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 1-(beta-Phenethyl)-3-phenyl-2-thiourea is not well-defined. It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Like other thiourea compounds, it may exhibit stability and degradation over time, and may have long-term effects on cellular function in in vitro or in vivo studies .

Metabolic Pathways

It is possible that it interacts with various enzymes or cofactors, and may affect metabolic flux or metabolite levels .

Transport and Distribution

It may interact with various transporters or binding proteins, and may affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is not well-defined. It may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

1-phenyl-3-(2-phenylethyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2S/c18-15(17-14-9-5-2-6-10-14)16-12-11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQOBLGHESXFRAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=S)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80164654 | |

| Record name | Thiourea, N-phenyl-N'-(2-phenylethyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24805621 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

15093-42-2 | |

| Record name | N-(2-Phenylethyl)-N'-phenylthiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015093422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15093-42-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131989 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiourea, N-phenyl-N'-(2-phenylethyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-PHENETHYL-3-PHENYL-2-THIOUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2-PHENYLETHYL)-N'-PHENYLTHIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TBW0E8UK8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.